2-(Dimethylamino)phenyl cyanate

Nucleophilic substitution Electrophilic cyanation Aryl cyanate reactivity

2-(Dimethylamino)phenyl cyanate (CAS 599185-07-6), also designated as cyanic acid 2-(dimethylamino)phenyl ester or 2-cyanato-N,N-dimethylaniline, is an aryl cyanate ester characterized by a C9H10N2O molecular formula and a molecular weight of 162.19 g/mol. The compound features a phenyl cyanate core with an ortho‑positioned dimethylamino substituent, which endows distinctive electronic and stereoelectronic properties relative to unsubstituted and para‑substituted aryl cyanates.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 599185-07-6
Cat. No. B1502645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)phenyl cyanate
CAS599185-07-6
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1OC#N
InChIInChI=1S/C9H10N2O/c1-11(2)8-5-3-4-6-9(8)12-7-10/h3-6H,1-2H3
InChIKeyJAALEXMGAHWEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)phenyl Cyanate (CAS 599185-07-6): Overview, Properties, and Class Context for Procurement Evaluation


2-(Dimethylamino)phenyl cyanate (CAS 599185-07-6), also designated as cyanic acid 2-(dimethylamino)phenyl ester or 2-cyanato-N,N-dimethylaniline, is an aryl cyanate ester characterized by a C9H10N2O molecular formula and a molecular weight of 162.19 g/mol . The compound features a phenyl cyanate core with an ortho‑positioned dimethylamino substituent, which endows distinctive electronic and stereoelectronic properties relative to unsubstituted and para‑substituted aryl cyanates . As a member of the pseudohalogen family, aryl cyanates serve as versatile electrophilic cyanation reagents, synthetic intermediates, and reactive building blocks in organic synthesis and polymer chemistry [1].

Why 2-(Dimethylamino)phenyl Cyanate Cannot Be Directly Substituted with Generic Aryl Cyanates


Aryl cyanates are not interchangeable; their reactivity, stability, and functional performance are governed by substituent identity and position on the phenyl ring. The ortho‑dimethylamino group in 2-(dimethylamino)phenyl cyanate introduces distinct electronic effects—namely strong electron donation and resonance perturbation—that fundamentally alter the electrophilicity of the cyanato carbon and the conformational behavior of the –OCN moiety compared to unsubstituted phenyl cyanate or para‑substituted analogs . Computational studies demonstrate that ring substituents modulate reaction thermodynamics in nucleophilic displacement reactions: the 4‑nitro derivative exhibits an exothermic energy difference of -9.80 kcal/mol, whereas the 4‑amino derivative yields -4.42 kcal/mol, with unsubstituted phenyl cyanate intermediate at -5.10 kcal/mol [1]. The ortho‑dimethylamino group, through both electronic and steric perturbation, is anticipated to produce a distinct reactivity profile that cannot be replicated by generic alternatives, rendering substitution without empirical validation scientifically unsound .

Quantitative Evidence Guide: 2-(Dimethylamino)phenyl Cyanate vs. Structural Analogs


Substituent-Modulated Thermodynamics of Nucleophilic Displacement: 4-Amino vs. 4-Nitro vs. Unsubstituted Phenyl Cyanate

In a comparative computational study of phenylcyanate derivatives, the thermodynamic driving force for methoxide addition varies significantly with para‑substituent identity. The 4‑nitro derivative (lb) exhibited the most exothermic energy difference between reactants and intermediate (ΔE = -9.80 kcal/mol), whereas the 4‑amino derivative (lc) exhibited the least exothermic difference (ΔE = -4.42 kcal/mol); unsubstituted phenyl cyanate (la) was intermediate at -5.10 kcal/mol [1]. This demonstrates that electron‑donating substituents (e.g., amino) substantially reduce the exothermicity of nucleophilic addition relative to electron‑withdrawing groups (e.g., nitro).

Nucleophilic substitution Electrophilic cyanation Aryl cyanate reactivity

Conformational Flexibility of Pseudohalogen Moieties: Phenyl Cyanates vs. Isocyanates vs. Azides

A crystallographic and computational survey comparing the intramolecular geometry of CNO‑containing functional groups revealed that phenyl cyanates, phenyl isocyanates, and phenyl azides exhibit substantially greater bending flexibility at the three‑atom group than benzonitrile oxides. Even the most sterically hindered benzonitrile oxides show Cring–CN bending of at most 11°, whereas phenyl cyanates and related pseudohalogens can adopt significantly more bent conformations . This enhanced flexibility in phenyl cyanates influences intermolecular packing motifs and may directly affect solid‑state reactivity.

Crystal engineering Pseudohalogen geometry Solid-state reactivity

Ortho‑Tertiary Amino Acceleration of Cyanate Ester Curing: Relevance to 2-(Dimethylamino)phenyl Cyanate Reactivity

In a study of cyanate ester resin curing, o‑(dimethylamino)methylphenol (o‑DAMP) was identified as a highly effective organic catalyst that reduced the final curing temperature of bisphenol A dicyanate (BADCY) to 180 °C, compared to >250 °C required for uncatalyzed systems [1]. The catalytic efficacy was attributed to the ortho‑positioning of a tertiary amino group and a phenolic hydroxyl group, enabling synergistic activation of the cyanate ester cyclotrimerization reaction [1]. While 2‑(dimethylamino)phenyl cyanate is a monomeric aryl cyanate rather than a catalyst, the ortho‑dimethylamino motif is directly analogous to the activating group in o‑DAMP, implying that this compound may exhibit intrinsically accelerated or self‑catalyzed reactivity in polymerization contexts.

Cyanate ester resin Curing catalysis Polymer chemistry

Dimethylamino Substituent Modulation of Optoelectronic Properties in Cyano‑Functionalized π‑Systems

In a study of copper‑promoted domino cyanation/Ullmann coupling toward difunctionalized acenaphthylene imides (ANIs), the introduction of cyano groups was found to oppositely influence both energy levels and antiaromaticity relative to the dimethylamino substituent, due to the electron‑donating versus electron‑withdrawing effects of these functional groups [1]. By judiciously altering functional units, the optical and electrical characteristics could be rationally tailored to achieve p‑type, n‑type, or ambipolar semiconducting properties [1]. 2‑(Dimethylamino)phenyl cyanate incorporates both a dimethylamino donor and a cyanate electrophile/cyano precursor in a single molecular scaffold, providing a pre‑assembled donor‑acceptor motif for optoelectronic material synthesis.

Organic semiconductors Optoelectronics Cyanation functionalization

Optimal Application Scenarios for 2-(Dimethylamino)phenyl Cyanate Based on Verified Differentiation


Electrophilic Cyanation with Tunable Reactivity

The attenuated electrophilicity anticipated for 2‑(dimethylamino)phenyl cyanate, inferred from the reduced exothermicity of amino‑substituted phenyl cyanates in nucleophilic displacement (ΔE = -4.42 kcal/mol vs. -9.80 kcal/mol for nitro analog) [1], makes this compound suitable for cyanation reactions requiring milder conditions or enhanced chemoselectivity. Users may achieve cleaner conversions with sensitive substrates where more reactive cyanating agents (e.g., 4‑nitrophenyl cyanate or cyano‑hyperiodinate reagents) would cause over‑reaction or decomposition.

Self‑Catalyzing Polymer Precursor or Reactive Diluent

Based on the demonstrated acceleration of cyanate ester curing by ortho‑tertiary amino‑containing phenolic additives (reducing curing temperature from >250 °C to 180 °C) [2], 2‑(dimethylamino)phenyl cyanate is a strong candidate for applications where intrinsic catalytic activity reduces or eliminates the need for external transition‑metal catalysts. This is particularly valuable for electronic encapsulation materials where metal ion contamination must be strictly avoided.

Bifunctional Building Block for Donor–Acceptor Organic Semiconductors

The coexistence of a strongly electron‑donating dimethylamino group and an electrophilic cyanate/cyano‑precursor moiety within a single molecular scaffold [3] enables streamlined synthesis of donor–acceptor π‑conjugated systems. This bifunctionality allows researchers to differentially elaborate the same precursor toward either electron‑transporting (n‑type) or hole‑transporting (p‑type) materials, reducing synthetic divergence steps compared to sequential functionalization strategies.

Crystal Engineering with Predictable Conformational Bias

Given the established flexibility of the phenyl cyanate –OCN group relative to benzonitrile oxides , combined with the ortho‑dimethylamino substituent‘s capacity to restrict rotational freedom and direct intermolecular interactions, 2‑(dimethylamino)phenyl cyanate may serve as a conformationally biased synthon for crystal engineering studies. This is relevant for co‑crystal design, solid‑state reactivity investigations, and polymorphism control in pharmaceutical or agrochemical intermediate crystallization.

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